molecular formula C20H28N2O2S B2970126 N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide CAS No. 953976-36-8

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide

Cat. No. B2970126
M. Wt: 360.52
InChI Key: NVSFLPUDTJXZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide” appears to contain a sulfonamide group, a dimethylamino group, and a phenyl group. Sulfonamides are a group of compounds known for their antibiotic properties . The dimethylamino group could potentially make the compound a base, and the phenyl group is a common aromatic ring structure in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the dimethylamino group could participate in acid-base reactions, and the sulfonamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make the compound a weak base .

Scientific Research Applications

Synthesis and Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide and its analogs are primarily studied for their potential in synthesis and reaction mechanisms. These compounds serve as key intermediates in the synthesis of various chemically and biologically active compounds. For instance, they are utilized in the preparation of enamines conjugated with a dimethylaminosulfonyl moiety, highlighting their versatility in organic synthesis and their potential application in developing antimicrobial and antifungal agents (Aal et al., 2007).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds synthesized from N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide derivatives have been reported. These studies suggest the potential use of these compounds in developing new antimicrobial and antifungal agents. The synthesized compounds show promising activity against a range of microbial and fungal strains, making them of interest for further pharmacological studies (Aal et al., 2007).

Molecular Docking and Bioassay Studies

Molecular docking and bioassay studies have been conducted on certain derivatives, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, to evaluate their potential as cyclooxygenase-2 inhibitors. These studies offer insights into the molecular interactions and binding affinities of these compounds with specific enzymes, providing a foundation for developing targeted therapeutic agents (Al-Hourani et al., 2016).

Structural and Electronic Properties

The structural and electronic properties of newly synthesized sulfonamide molecules have been characterized through various spectroscopic techniques and computational studies. These investigations help in understanding the physicochemical characteristics of these compounds, aiding in the design of molecules with desired properties for specific applications (Murthy et al., 2018).

Antifungal Activity and Chemical Modifications

Compounds based on N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide have been synthesized and evaluated for their antifungal activity. These studies also explore chemical modifications to optimize their pharmacological properties, demonstrating the importance of structural motifs in enhancing biological activity and developing effective therapeutics (Khodairy et al., 2016).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-16(2)18-9-13-20(14-10-18)25(23,24)21-15-5-6-17-7-11-19(12-8-17)22(3)4/h7-14,16,21H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSFLPUDTJXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide

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